

An In-depth Technical Guide to Ethyl 2-(oxetan-3-ylidene)propanoate

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Compound of Interest

Compound Name: Ethyl 2-(oxetan-3-yl)propanoate

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Abstract

This technical guide provides a comprehensive overview of Ethyl 2-(oxetan-3-ylidene) propanoate, a molecule of interest in contemporary organic synthesis and medicinal chemistry. This document consolidates available chemical data, proposes a detailed synthetic protocol, and includes essential safety information. Notably, while the primary focus is on the more prominently documented "ylidene" isomer, this guide addresses the potential ambiguity with its saturated "yl" counterpart. The information herein is intended to support research and development activities by providing a structured and data-rich resource.

Chemical Identification and Properties

Ethyl 2-(oxetan-3-ylidene)propanoate is a substituted acrylate derivative featuring an oxetane ring. The exocyclic double bond in the "ylidene" form is a key structural feature. The alternative, singly-bonded "yl" variant, **Ethyl 2-(oxetan-3-yl)propanoate**, is less commonly cited in scientific literature. For clarity, this guide focuses on the compound associated with CAS number 1467674-33-4, which is Ethyl 2-(oxetan-3-ylidene)propanoate.

Table 1: Chemical Identifiers and Physical Properties



Property	Value	Source
CAS Number	1467674-33-4	[1][2]
Molecular Formula	C ₈ H ₁₂ O ₃	[1][2]
Molecular Weight	156.18 g/mol	[1][2]
IUPAC Name	ethyl 2-(oxetan-3- ylidene)propanoate	-
Synonyms	2-Oxetan-3-yl-propionic acid ethyl ester, Ethyl 2-(3- oxetanylidene)propanoate	[1]
Storage	Inert atmosphere, Room Temperature	[3]

Synthesis Methodology

A definitive, step-by-step published synthesis for Ethyl 2-(oxetan-3-ylidene)propanoate is not readily available in the public domain. However, based on established organic chemistry principles for the formation of α,β -unsaturated esters from ketones, a Horner-Wadsworth-Emmons (HWE) reaction is a highly plausible and efficient synthetic route.[1][4][5][6][7] This reaction involves the olefination of a ketone (oxetan-3-one) with a stabilized phosphonate ylide.

This protocol is a generalized procedure based on the principles of the Horner-Wadsworth-Emmons reaction.

Materials:

- Oxetan-3-one
- Triethyl 2-phosphonopropionate
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution

Foundational & Exploratory



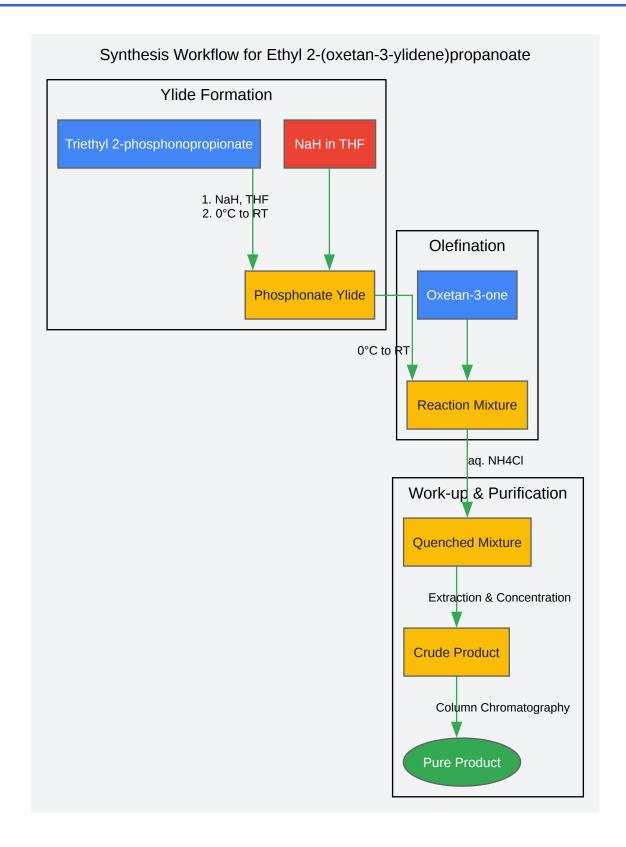


- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Ethyl acetate (for extraction)
- Hexanes (for chromatography)

Procedure:

- Preparation of the Ylide: a. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) as a 60% dispersion in mineral oil. b. Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully under a stream of nitrogen. c. Add anhydrous THF to the flask to create a slurry. d. Cool the flask to 0 °C in an ice bath. e. Dissolve triethyl 2-phosphonopropionate (1.0 equivalent) in anhydrous THF and add it dropwise to the sodium hydride slurry via the dropping funnel over 30 minutes. f. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The formation of the phosphonate ylide is indicated by the cessation of hydrogen gas evolution.
- Olefination Reaction: a. Cool the ylide solution back to 0 °C. b. Dissolve oxetan-3-one (1.2 equivalents) in anhydrous THF and add it dropwise to the ylide solution. c. After the addition, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Work-up and Purification: a. Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and add water. c. Extract the aqueous layer with ethyl acetate (3x). d. Combine the organic layers and wash with brine. e. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. f. The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield pure Ethyl 2-(oxetan-3-ylidene)propanoate.





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Figure 1: Proposed Horner-Wadsworth-Emmons synthesis workflow.



Spectroscopic Data

Experimental spectroscopic data for Ethyl 2-(oxetan-3-ylidene)propanoate is not widely available in peer-reviewed literature. The following tables provide predicted spectral data based on computational models.

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.90 - 5.10	m	4H	-CH ₂ -O- of oxetane
~4.20	q	2H	-O-CH₂-CH₃
~2.05	S	3H	=C-CH₃
~1.30	t	3H	-O-CH2-CH3

Note: The methylene protons of the oxetane ring are diastereotopic and may appear as complex multiplets.

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (ppm)	Assignment
~168	C=O (ester)
~150	=C(CH₃)-
~125	=C(oxetane)-
~70	-CH ₂ -O- of oxetane
~61	-O-CH ₂ -CH ₃
~18	=C-CH₃
~14	-O-CH ₂ -CH ₃



Safety and Handling

Safety data for Ethyl 2-(oxetan-3-ylidene)propanoate is limited. However, data for the structurally related compound, Ethyl 2-(oxetan-3-ylidene)acetate (CAS 922500-91-2), provides guidance on potential hazards.[8]

Table 4: Hazard Identification and Precautionary Statements

Hazard	GHS Classification	Precautionary Statements
Acute Toxicity (Oral)	Category 4 (Harmful if swallowed)	P264, P270, P301+P317, P330, P501
Skin Irritation	Category 2 (Causes skin irritation)	P280, P302+P352, P332+P317, P362+P364
Eye Irritation	Category 2 (Causes serious eye irritation)	P280, P305+P351+P338, P337+P317
Acute Toxicity (Inhalation)	Warning	P261, P271, P304+P340, P319

Handling Recommendations:

- Handle in a well-ventilated area, preferably in a fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, chemicalresistant gloves, and a lab coat.
- Avoid breathing vapors or mist.
- Keep away from sources of ignition.
- Store in a tightly closed container in a cool, dry place.

Biological Activity and Signaling Pathways

As of the date of this publication, there is no specific information in the public domain detailing the biological activity of Ethyl 2-(oxetan-3-ylidene)propanoate or its involvement in any



signaling pathways. Oxetane-containing compounds, in general, are of significant interest in medicinal chemistry due to their unique physicochemical properties and their role as bioisosteres for other functional groups. Their strained four-membered ring can influence conformation and metabolic stability. Further research is required to elucidate any potential biological roles of this specific molecule.

Conclusion

Ethyl 2-(oxetan-3-ylidene)propanoate (CAS 1467674-33-4) is a compound with potential for applications in organic synthesis and drug discovery. This guide provides a consolidated resource of its known properties and a plausible, detailed protocol for its synthesis via the Horner-Wadsworth-Emmons reaction. The absence of comprehensive experimental spectral and biological data highlights opportunities for future research to further characterize this molecule and explore its potential applications. Researchers and drug development professionals are encouraged to use this guide as a foundational resource for their work with this and related compounds, while adhering to stringent safety protocols.

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